molecular formula C₂₃H₃₁N₃O₄S₂ B1663600 Batimastat CAS No. 130370-60-4

Batimastat

Cat. No. B1663600
M. Wt: 477.6 g/mol
InChI Key: XFILPEOLDIKJHX-QYZOEREBSA-N
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Description

Batimastat, also known as BB-94, is a drug that was invented by Laurie Hines of British Biotech (now Vernalis). It is an anti-metastatic drug that belongs to the family of drugs called angiogenesis inhibitors . It acts as a matrix metalloproteinase inhibitor (MMPI) by mimicking natural MMPI peptides .


Molecular Structure Analysis

Batimastat has a chemical formula of C23H31N3O4S2 and a molecular weight of 477.64 . It is a low-molecular-weight and peptide-like collagen substrate analogue .


Chemical Reactions Analysis

Batimastat has been used to inhibit matrix metalloproteinases (MMPs) activity in various studies . It is a secondary carboxamide resulting from the formal condensation of the carboxy group of a specific acid with the amino group of hydroxylamine .


Physical And Chemical Properties Analysis

Batimastat has a chemical formula of C23H31N3O4S2, an average mass of 477.64, and a monoisotopic mass of 477.175598 . It belongs to the class of organic compounds known as phenylalanine and derivatives .

Scientific Research Applications

Specific Scientific Field: Hematological Malignancies

Batimastat (BB-94) has been studied extensively in the field of hematological malignancies, including acute myeloid leukemia (AML), myelodysplastic neoplasms (MDS), and multiple myeloma (MM) .

Summary of the Application

The role of metalloproteinases (MMPs) in hematological malignancies is well-documented . Batimastat, an MMP inhibitor (MMPi), has been investigated for its effects in single-administration and daily administration schemes in AML, MDS, and MM cell lines .

Methods of Application or Experimental Procedures

In the study, four hematologic neoplasia cell lines were used: the HL-60 and NB-4 cells as AML models, the F36-P cells as an MDS model, and the H929 cells as a model of MM . Batimastat was also tested for toxicity in a normal human lymphocyte cell line (IMC cells) . The effects of Batimastat were evaluated in terms of cell viability, density, apoptosis, and cell cycle arrests .

Results or Outcomes

Batimastat was found to decrease cell viability and density in a dose-, time-, administration-scheme-, and cell-line-dependent manner, with the AML cells displaying higher responses . The efficacy in inducing apoptosis and cell cycle arrests was dependent on the cell line, with higher effects observed in AML cells . For example, after 48 hours of drug exposure, for the highest concentration tested (10 µM), the cell viability was approximately 3.9 ± 1.3% in NB-4 cells versus 53 ± 6.0% in H929 cell lines . These findings highlight Batimastat’s therapeutic potential in hematological malignancies, with daily dosing emerging as a strategy to minimize adverse effects .

Safety And Hazards

Batimastat can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(thiophen-2-ylsulfanylmethyl)butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4S2/c1-15(2)12-17(18(22(28)26-30)14-32-20-10-7-11-31-20)21(27)25-19(23(29)24-3)13-16-8-5-4-6-9-16/h4-11,15,17-19,30H,12-14H2,1-3H3,(H,24,29)(H,25,27)(H,26,28)/t17-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFILPEOLDIKJHX-QYZOEREBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(CSC1=CC=CS1)C(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]([C@H](CSC1=CC=CS1)C(=O)NO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156497
Record name Batimastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Batimastat

CAS RN

130370-60-4
Record name Batimastat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130370-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Batimastat [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130370604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Batimastat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03880
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Batimastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 130370-60-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name BATIMASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK349F52C9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,350
Citations
HS Rasmussen, PP McCann - Pharmacology & therapeutics, 1997 - Elsevier
… study was a complete prevention of metastases in the batimastat group, as the total number of metastases went from 20 in the control group to 0 in the batimastat group (P < 0.05). Total …
Number of citations: 499 www.sciencedirect.com
S Wojtowicz-Praga, J Low, J Marshall, E Ness… - Investigational new …, 1996 - Springer
… Batimastat inhibits at least 50% of MMP activity at concentrations less than or equal to 10 ng/ml in vitro. Batimastat … Batimastat is poorly soluble and was administered intraperitoneally (ip…
Number of citations: 156 link.springer.com
GW Sledge Jr, M Qulali, R Goulet… - JNCI: Journal of the …, 1995 - academic.oup.com
… We asked whether batimastat, given as adjuvant therapy after primary tumor resection, could … We also explored possible effects of batimastat on breast cancer cell viability and on the …
Number of citations: 241 academic.oup.com
X Wang, X Fu, PD Brown, MJ Crimmin, RM Hoffman - Cancer Research, 1994 - AACR
Matrix metalloproteinases have been implicated in the growth and spread of metastatic tumors. This role was investigated in an orthotopic transplant model of human colon cancer in …
Number of citations: 344 aacrjournals.org
G Taraboletti, A Garofalo, D Belotti… - JNCI: Journal of the …, 1995 - academic.oup.com
… inhibitor of matrix metalloproteinases, batimastat, on an experimental … Methods: The effect of batimastat was studied in vivo on the … The effect of batimastat was investigated in vitro on …
Number of citations: 307 academic.oup.com
SL Parsons, SA Watson, RJC Steele - European Journal of Surgical …, 1997 - Elsevier
… A single dose of batimastat administered into the peritoneal cavity caused … of batimastat in this study was compared with results in a parallel study [unpublished data] where batimastat …
Number of citations: 115 www.sciencedirect.com
I Botos, L Scapozza, D Zhang… - Proceedings of the …, 1996 - National Acad Sciences
Matrix metalloproteinase enzymes have been implicated in degenerative processes like tumor cell invasion, metastasis, and arthritis. Specific metalloproteinase inhibitors have been …
Number of citations: 184 www.pnas.org
P Di Sebastiano, FF Di Mola, L Artese, C Rossi… - Digestion, 2001 - karger.com
… In the present study we evaluated the ability of the MMP inhibitor Batimastat (BB-94) to modify the course of experimental colitis induced in the rat by trinitrobenzensulfonic acid (TNB). …
Number of citations: 104 karger.com
SA Watson, TM Morris, SL Parsons, RJ Steele… - British journal of …, 1996 - nature.com
… batimastat was administered from day 0 (P<0.01) and 69% of control when administered from day 10 (P<0.05). Thus, batimastat … the direct effects of batimastat on tumour growth in an …
Number of citations: 80 www.nature.com
JA Low, MD Johnson, EA Bone, RB Dickson - Clinical cancer research: an …, 1996 - AACR
… Batimastat, in previously published literature, had been shown to prolong the life of mice bearing ovarian ascites tumors. Treatment with batimastat in … We conclude that batimastat may …
Number of citations: 117 aacrjournals.org

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